molecular formula C25H28N4O4 B10997871 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide

Cat. No.: B10997871
M. Wt: 448.5 g/mol
InChI Key: DYAGZFILGZDRFP-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, an imidazolidinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazolidinone intermediate.

    Coupling with Indole Derivative: The final step involves coupling the methoxybenzyl-imidazolidinone intermediate with an indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxybenzyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-2,4-piperidinedione
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

Compared to similar compounds, 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)indol-5-yl]acetamide

InChI

InChI=1S/C25H28N4O4/c1-16(2)14-28-11-10-18-12-19(6-9-22(18)28)26-23(30)13-21-24(31)29(25(32)27-21)15-17-4-7-20(33-3)8-5-17/h4-12,16,21H,13-15H2,1-3H3,(H,26,30)(H,27,32)

InChI Key

DYAGZFILGZDRFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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